molecular formula C7H10O3 B1294313 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid CAS No. 5399-21-3

3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid

Cat. No. B1294313
CAS RN: 5399-21-3
M. Wt: 142.15 g/mol
InChI Key: LPCRMEXGDMZEMF-UHFFFAOYSA-N
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Description

The compound "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. The structure of this compound suggests that it may have interesting chemical properties and potential for various synthetic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyran derivatives, which can be extrapolated to understand the potential characteristics and reactivity of "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid".

Synthesis Analysis

The synthesis of pyran derivatives is a topic of interest in several of the provided papers. For instance, a protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation is described, highlighting the efficiency and environmental friendliness of the method . Similarly, the synthesis of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates is reported, which are obtained by treating arylidenemalononitriles with methyl 2,4-dioxobutanoates . These methods could potentially be adapted for the synthesis of "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyran derivatives is crucial in determining their reactivity and physical properties. For example, the paper on 4-aryl-4H-pyran-3,5-dicarboxylic acid esters discusses the nearly planar heterocycle and the conformational aspects of the molecule, which are determined by X-ray crystal structure analysis . These structural insights are valuable for understanding how the substitution pattern on the pyran ring can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity.

Chemical Reactions Analysis

The reactivity of pyran derivatives is explored in several papers. The reactions of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates with various reagents such as sulfuric and hydrochloric acids, acetic anhydride, and alcohols have been studied, leading to the development of novel methods for preparing substituted derivatives of cyclopentenone and other heterocycles . These findings suggest that "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" may also undergo similar functionalization reactions, potentially yielding a variety of structurally diverse and biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The paper on sterically hindered 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives provides information on the conformation of the heterocyclic pyran ring and the intramolecular interactions that can occur within these molecules . These properties are important for understanding the solubility, stability, and overall behavior of the compound in different environments. The electronic properties of pyran derivatives, such as the energy gap between frontier molecular orbitals, are also discussed in the context of their potential nonlinear optical activity . These insights can be applied to predict the behavior of "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" in various chemical and physical contexts.

Scientific Research Applications

Enantiospecific Synthesis

Research demonstrates the enantiospecific synthesis of derivatives of 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid. This synthesis is pivotal for obtaining compounds with specific optical activities, which can be important in fields like pharmaceuticals and organic chemistry (Deschenaux et al., 1989).

Agricultural Applications

Certain derivatives of 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid have been explored for their insecticidal, fungicidal, and acaricidal properties. This research is significant for the development of new agricultural chemicals (Spreitzer et al., 1990).

Medical Applications

Compounds related to 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid have been synthesized and found to exhibit local anesthetic, platelet antiaggregating, and other medicinal activities. This research could be influential in developing new drugs and treatments (Mosti et al., 1994).

Safety And Hazards

The safety information for 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5-6(7(8)9)3-2-4-10-5/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCRMEXGDMZEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202295
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid

CAS RN

5399-21-3
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
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Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
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Record name 5399-21-3
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Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
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Record name 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid
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Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Chan, C Zhu, H Leung - Journal of the American Chemical …, 1985 - ACS Publications
The photooxygenation of alkenes and enol ethers has been the subject of much interest. 2 Enol ethers that cannot form hydroperoxides furnish cleavage products derived from …
Number of citations: 21 pubs.acs.org
YY Chan, C Zhu, HK Leung - Tetrahedron letters, 1986 - Elsevier
Tetrahedron Letters,Vo1.27,No.32,pp 3737-3740,1986 0040-4039/86 $3.00 + .oo Printed in Great Britain Pergamon Journals Ltd. SENS Page 1 Tetrahedron Letters,Vo1.27,No.32,pp …
Number of citations: 12 www.sciencedirect.com
YY Lin, GB Li, YH Zhang… - Photochemistry and …, 1997 - Wiley Online Library
1‐Aryl‐2‐methyl‐4,5‐dihydropyrrol‐3‐carboxylic acid ethyl ester (a cyclic enamine) was observed to dehydrogenate to give 1‐aryl‐2‐methyl‐pyrrol‐3‐carboxylic acid ethyl ester upon …
Number of citations: 4 onlinelibrary.wiley.com
L Yong‐Yue, L Xiao‐Guang… - Chinese Journal of …, 1990 - Wiley Online Library
Under basic condition, β‐ketoester has two sites at which alkylation can occur. In the reaction of ethyl acetoacetate with α, ω‐dibromoalkanes (n = 2, 3, 4), the alkylation is dependent on …
Number of citations: 2 onlinelibrary.wiley.com
OO YOH - Photochemistry: Volume 18, 2007 - books.google.com
Reviews have appeared of the solid-state dimer isation of thiones,* the photooxidation of sulphur compounds,” thiocarbonyl photochemistry,* the DCA sensitized photooxygenation of …
Number of citations: 0 books.google.com

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